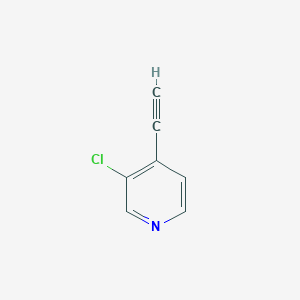

3-Chloro-4-ethynylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

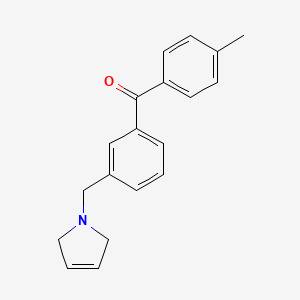

3-Chloro-4-ethynylpyridine is an organic compound with the molecular formula C7H4ClN . It has a molecular weight of 137.57 . The compound is typically stored at 4°C and is available in a solid form .

Molecular Structure Analysis

The InChI code for 3-Chloro-4-ethynylpyridine is 1S/C7H4ClN/c1-2-6-3-4-9-5-7(6)8/h1,3-5H . This indicates the structural arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

3-Chloro-4-ethynylpyridine is a solid substance . It has a molecular weight of 137.57 . The compound is typically stored at 4°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity Studies

3-Chloro-4-ethynylpyridine has been explored in various synthesis and reactivity studies. For instance, research has focused on synthesizing new heterocyclic molecules using derivatives of this compound. Such studies have involved understanding the reactivity and stability of these molecules through detailed analyses including vibrational spectra, nuclear magnetic resonance (NMR), and molecular dynamics simulations. These studies have broad implications in the field of non-linear optics and drug development, particularly for anti-cancer drugs (Murthy et al., 2017).

Anti-Mycobacterium Tuberculosis Properties

3-Chloro-4-ethynylpyridine has also been investigated for its potential anti-Mycobacterium tuberculosis properties. Research involving the synthesis of 4-(ethynylpyridine)quinazolines has shown promising results against Mycobacterium tuberculosis, with several compounds displaying significant activity in vitro (Dilebo et al., 2021).

Hydrogen Bond Studies

The interaction of 3-Chloro-4-ethynylpyridine derivatives with other molecules through hydrogen bonding has been a subject of research. Studies have been conducted to understand the weak hydrogen bonds formed by ethynylpyridines, which are crucial in various chemical processes and molecular interactions (Vojta et al., 2016).

Luminescence and Organometallic Networks

The compound has been utilized in synthesizing novel silver–ethynide complexes, which have been studied for their luminescence properties and the formation of organometallic networks. These studies are significant for the development of materials with specific optical properties (Zhang et al., 2010).

Hydrohalogenation and Chemical Reactions

Research on the hydrohalogenation of ethynylpyridines, including 3-Chloro-4-ethynylpyridine, has revealed efficient methods for producing derivatives through reactions with hydrochloric acid. This research is fundamental in organic chemistry, providing insights into reaction mechanisms and product synthesis (Muragishi et al., 2017).

Charge-Induced Molecular Devices

Studies have also been conducted on molecules like 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, which exhibit charge-induced conformational switching, potentially useful in developing molecular diodes or nano-actuators (Derosa et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-chloro-4-ethynylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c1-2-6-3-4-9-5-7(6)8/h1,3-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIXKYZHQNPYGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634109 |

Source

|

| Record name | 3-Chloro-4-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-ethynylpyridine | |

CAS RN |

1196156-71-4 |

Source

|

| Record name | 3-Chloro-4-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

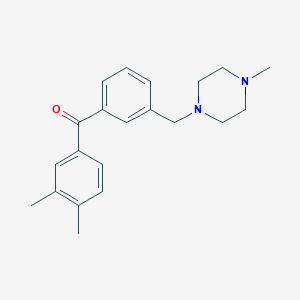

![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)